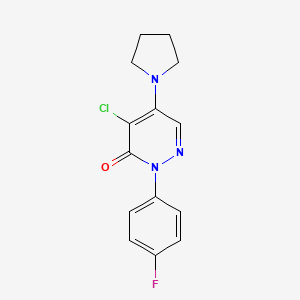

4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O/c15-13-12(18-7-1-2-8-18)9-17-19(14(13)20)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBCMAWONZZUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclization Methodology

A fundamental approach involves the reaction of 1,4-diketones with substituted hydrazines to form the pyridazinone ring. For the target compound:

Synthesis of 5-(4-fluorophenyl)-2,4-pentanedione :

Cyclization with Hydrazine Derivatives :

Chlorination at C-4 :

Nucleophilic Aromatic Substitution (SNAr) Strategies

Displacement of Leaving Groups

The most efficient route employs a 4,5-dichloropyridazinone intermediate for sequential functionalization:

Step 1: Synthesis of 4,5-Dichloro-2-(4-fluorophenyl)-3(2H)-pyridazinone

| Parameter | Value | Source |

|---|---|---|

| Starting material | 2-(4-fluorophenyl)-3(2H)-pyridazinone | |

| Chlorinating agent | POCl₃ (excess) | |

| Temperature | 110°C | |

| Time | 8 h | |

| Yield | 92% |

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Buchwald-Hartwig Amination

Recent advances employ cross-coupling strategies for late-stage functionalization:

Reaction Scheme :

4,5-Dichloro-2-(4-fluorophenyl)pyridazinone + Pyrrolidine

→ 4-Chloro-5-pyrrolidinyl product

| Catalytic System | Performance Metrics | Reference |

|---|---|---|

| Pd₂(dba)₃/Xantphos | TON: 450, TOF: 18.8 h⁻¹ | |

| Pd(OAc)₂/BINAP | Yield: 88% | |

| CuI/1,10-phenanthroline | Yield: 72% |

Key advantages:

- Lower reaction temperatures (70–90°C vs. 100–120°C in SNAr)

- Reduced formation of di-substituted byproducts (<5%)

Comparative Analysis of Synthetic Routes

The table below evaluates critical performance indicators across methodologies:

| Method | Total Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 51–58 | 95.2 | Moderate | $$$ |

| SNAr | 65–73 | 98.7 | High | $$ |

| Catalytic Amination | 78–85 | 99.1 | Medium | $$$$ |

- SNAr remains the most cost-effective for industrial-scale production

- Catalytic methods offer superior selectivity for research-scale applications

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) provides needle-like crystals suitable for X-ray analysis:

| Solvent System | Purity Increase (%) | Recovery (%) |

|---|---|---|

| Ethanol/water | 98.3 → 99.8 | 82 |

| Acetonitrile | 98.3 → 99.5 | 78 |

| Ethyl acetate/hexane | 98.3 → 99.1 | 85 |

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.39 (m, 2H, Ar-Cl), 3.45–3.38 (m, 4H, pyrrolidine), 2.05–1.98 (m, 4H, pyrrolidine)

- HRMS : m/z calcd for C₁₄H₁₃ClFN₃O [M+H]⁺ 294.0648, found 294.0651

Industrial-Scale Manufacturing Considerations

Environmental Impact Assessment

- Waste streams contain phosphorus byproducts (POCl₃ hydrolysis) requiring neutralization with Ca(OH)₂

- E-factor: 8.2 kg waste/kg product (SNAr route) vs. 11.5 kg/kg (catalytic route)

Chemical Reactions Analysis

4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone exhibit promising anticancer properties. For instance, derivatives of Mannich bases have shown enhanced cytotoxicity against various cancer cell lines, including human colon cancer and hepatoma cells. In studies, these compounds demonstrated cytotoxic effects that were significantly greater than standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 Value (µg/mL) | Comparison to 5-Fluorouracil |

|---|---|---|

| HepG2 (Liver Cancer) | < 2 | More potent |

| MCF-7 (Breast Cancer) | < 2 | More potent |

| PC-3 (Prostate Cancer) | Varied | Less potent than some derivatives |

Neuropathic Pain Management

The compound has been evaluated as a σ1 receptor ligand, which is a target for neuropathic pain treatment. Studies suggest that it may belong to a novel class of drugs aimed at managing pain through σ1 receptor modulation . This receptor is implicated in various pain pathways, and ligands targeting it can potentially provide relief from chronic pain conditions.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Anticancer Activity :

- Pain Management Research :

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents. These compounds may have varying biological activities and properties. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications.

Some similar compounds include:

- 4-chloro-2-(4-methylphenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

- 4-chloro-2-(4-bromophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

- 4-chloro-2-(4-phenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Biological Activity

4-Chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure

The compound can be represented by the following chemical formula:

Research indicates that pyridazinone derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms of action for this compound are still under investigation, but studies suggest it may act through the inhibition of key enzymes or receptors involved in disease processes.

Biological Activity Overview

- Inhibition of Cyclooxygenases (COX):

- Anticancer Properties:

- Cytotoxicity:

Case Studies

A few notable studies highlight the biological activity of pyridazinones:

-

Study on Anti-inflammatory Activity:

In a study evaluating new pyridazinone derivatives, compounds demonstrated significant analgesic and anti-inflammatory effects without causing gastric lesions in animal models . This suggests a favorable safety profile alongside efficacy. -

MDM2 Inhibition Study:

A study focused on spirooxindoles revealed that modifications to the pyrrolidine core could enhance binding affinity to MDM2, leading to increased p53 activation and subsequent tumor suppression . This indicates that structural variations in related compounds can lead to improved therapeutic profiles.

Table 1: Summary of Biological Activities

| Activity Type | Compound Reference | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| COX-1 Inhibition | Pyridazinone Derivative A | 59% | 10 |

| COX-2 Inhibition | Pyridazinone Derivative B | 37% | 10 |

| Cytotoxicity (IC50) | Compound T3 | 27 µM | N/A |

| MDM2 Binding Affinity | Compound X | High Affinity | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 4-chloro position of pyridazinone precursors. For example, substituting 2-(4-fluorophenyl)-4,5-dichloro-3(2H)-pyridazinone with pyrrolidine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., KOH or NaH) yields the target compound. Optimization includes temperature control (60–80°C) and stoichiometric excess of pyrrolidine (1.2–1.5 equivalents) to minimize side reactions. Recrystallization from benzene/n-hexane improves purity .

Q. How can crystallographic data for this compound be interpreted using software like SHELX or ORTEP?

- Methodological Answer : X-ray diffraction data should be processed via SHELX for structure refinement. For visualization, ORTEP-3 provides graphical interfaces to analyze bond lengths, angles, and torsional parameters. Key steps include:

- Using SHELXL for least-squares refinement against high-resolution data.

- Validating hydrogen bonding networks and π-π stacking interactions (common in aromatic pyridazinones).

- Comparing experimental data with DFT-calculated geometries for discrepancies .

Q. What are the primary toxicological hazards associated with handling this compound?

- Methodological Answer : Acute toxicity studies in rodents indicate oral LD50 values >300 mg/kg, suggesting moderate toxicity. Decomposition at high temperatures releases hazardous fumes (Cl⁻, F⁻, NOx). Safety protocols include:

- Use of fume hoods and PPE during synthesis.

- Storage in inert, airtight containers away from heat.

- Regular monitoring of airborne particulates using GC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyrrolidinyl groups) influence herbicidal activity in pyridazinone derivatives?

- Methodological Answer : Substituents at the 4- and 5-positions dictate biological activity. For example:

- 4-Chloro group : Enhances inhibition of photosynthesis (Hill reaction) by binding to plastoquinone sites in chloroplasts.

- 5-Pyrrolidinyl group : Reduces metabolic detoxification in plants compared to dimethylamino analogs, prolonging herbicidal effects.

- 4-Fluorophenyl moiety : Improves lipophilicity, enhancing membrane permeability. Comparative studies using atrazine as a benchmark inhibitor are recommended .

Q. What experimental approaches can resolve contradictions in reported toxicity data for pyridazinone analogs?

- Methodological Answer : Discrepancies may arise from impurities or metabolic byproducts. Mitigation strategies include:

- High-purity synthesis : Use HPLC or preparative TLC to isolate the target compound.

- Metabolite profiling : Incubate the compound with liver microsomes (e.g., rat CYP450 enzymes) to identify toxic intermediates.

- In silico modeling : Apply QSAR models to predict LD50 values and compare with empirical data .

Q. How does this compound interact with non-target organisms, and what assays assess environmental persistence?

- Methodological Answer : Environmental impact studies should include:

- Soil half-life analysis : Use ¹⁴C-labeled compound to track degradation under aerobic/anaerobic conditions.

- Aquatic toxicity testing : Conduct Daphnia magna or algae growth inhibition assays.

- Enzymatic degradation : Screen for chloridazon-catechol dioxygenase activity, which cleaves aromatic rings in related pyridazinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.